Product packaging for 7-Bromo-6-methoxy-1-benzofuran(Cat. No.:CAS No. 286836-03-1)

7-Bromo-6-methoxy-1-benzofuran

Cat. No.: B1630116
CAS No.: 286836-03-1
M. Wt: 227.05 g/mol
InChI Key: KAEOUDBGZTXBNT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzofuran (B130515) Research

The journey of benzofuran chemistry began in 1870 when Perkin first synthesized the parent benzofuran ring, initially named coumarone. This was achieved through the reaction of 3,4-dibromo-3,4-dihydrocoumarin with potassium hydroxide (B78521) in what is now known as the Perkin rearrangement. The furan (B31954) ring itself had been isolated from pinewood by Limpricht, and its discovery laid the groundwork for exploring its fused derivatives. ekb.eg

Since these initial discoveries, research into benzofuran and its derivatives has expanded dramatically. The realization that this structural motif is present in numerous natural products with potent physiological and pharmacological properties spurred the development of a vast array of synthetic methodologies. rsc.orgekb.eg Early methods have been supplemented by modern catalytic strategies, including palladium-copper-catalyzed reactions like the Sonogashira coupling and other transition-metal-catalyzed cyclizations, which allow for the efficient construction of highly substituted benzofuran cores. acs.orgrsc.org The continuous evolution of synthetic techniques reflects the enduring importance of this heterocyclic system in chemical science. researchgate.net

Importance of Highly Functionalized Benzofuran Derivatives in Chemical Science

The significance of the benzofuran nucleus is primarily rooted in the remarkable diversity of biological activities exhibited by its derivatives. This has made the benzofuran scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netrsc.org

Highly functionalized benzofuran derivatives have been investigated for a wide spectrum of pharmacological applications. Research has demonstrated their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antifungal agents. rsc.orgekb.egnih.gov The specific substitution pattern on the benzofuran ring system is crucial in determining the type and potency of its biological activity. For instance, the presence of halogen atoms, such as bromine, and alkoxy groups, like methoxy (B1213986), can significantly influence the molecule's electronic properties and its ability to interact with biological targets. nih.govbeilstein-journals.org

Beyond medicine, these derivatives are also valuable in materials science, where they serve as building blocks for polymers, and in the development of dyes and fluorescent sensors. smolecule.com The inherent chemical reactivity of the benzofuran ring, particularly with the introduction of functional groups like bromine, allows for further chemical modifications through cross-coupling reactions, making them versatile intermediates for synthesizing more complex molecules. smolecule.com The study of compounds like 7-Bromo-6-methoxy-1-benzofuran is driven by the potential to uncover novel activities and applications stemming from its specific functionalization pattern.

While specific research data on this compound (CAS No. 286836-03-1) is not extensively detailed in publicly available scientific literature, its chemical identity is confirmed by its presence in chemical supplier catalogs. bldpharm.com Its properties and potential applications can be inferred from the well-documented chemistry of closely related bromo- and methoxy-substituted benzofurans.

For example, the synthesis of related compounds often starts from commercially available materials like o-vanillin or ortho-bromophenols. researchgate.netgoogle.com A plausible synthetic route for this compound could involve the bromination of a 3-methoxyphenol (B1666288) derivative followed by the construction of the furan ring, or the cyclization of a suitably substituted bromo-methoxyphenol. beilstein-journals.orgresearchgate.net

The biological significance of related structures is well-established. For instance, derivatives of 5-bromo-7-methoxy-benzofuran have been synthesized and screened for antimicrobial properties. researchgate.net Furthermore, a study on 7-acetyl-2-aryl-5-bromo-6-methoxybenzo[b]furans revealed their potential as antihyperglycemic and antioxidant agents. nih.gov The cytotoxic activity of methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate against cancer cell lines has also been reported, highlighting the influence of the bromo-methoxy substitution pattern on biological activity. nih.govmdpi.com These findings suggest that this compound is a valuable target for further investigation in medicinal chemistry.

Table of Related Bromo-Methoxy Benzofuran Derivatives and Their Applications

Compound NameStarting Material/PrecursorReported Application/Research AreaReference
5-Bromo-7-methoxy-benzofuran-2-ethyl carboxylateo-VanillinSynthesis of Schiff bases for antimicrobial screening researchgate.net
7-Acetyl-2-aryl-5-bromo-6-methoxybenzo[b]furans-Antihyperglycemic, cytotoxic, and antioxidant properties nih.gov
Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acidCytotoxic activity against human cancer cell lines nih.govmdpi.com
7-Bromobenzofurano-BromophenolIntermediate for further synthesis google.com
3-Bromo-6-methoxy-2-(5-methylthiophen-2-yl)benzofuran-Scaffold for pharmaceuticals (antimicrobial, anticancer) smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO2 B1630116 7-Bromo-6-methoxy-1-benzofuran CAS No. 286836-03-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-6-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-11-7-3-2-6-4-5-12-9(6)8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEOUDBGZTXBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622875
Record name 7-Bromo-6-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286836-03-1
Record name 7-Bromo-6-methoxy-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Investigations of 7 Bromo 6 Methoxy 1 Benzofuran

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the geometry of molecules. researchgate.net For 7-Bromo-6-methoxy-1-benzofuran, DFT calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), are instrumental in determining its most stable three-dimensional conformation. researchgate.netsemanticscholar.org These calculations optimize the molecule's bond lengths, bond angles, and dihedral angles to find the minimum energy structure.

The electron-donating methoxy (B1213986) group (-OCH3) at the 6-position and the electron-withdrawing bromine atom at the 7-position create a distinct electronic environment across the benzofuran (B130515) scaffold. DFT can precisely model the impact of these substituents on the geometry. For instance, calculations can reveal slight elongations or contractions in adjacent C-C and C-O bonds and minor alterations in the planarity of the fused ring system. rsc.org The optimized structure serves as the foundation for all other computational analyses, including vibrational frequencies, electronic properties, and molecular docking.

Below is a representative table of optimized geometrical parameters that would be expected from a DFT calculation on a similar benzofuran structure. tandfonline.com

ParameterBond/AngleCalculated Value
Bond LengthC-Br~1.89 Å
C-O (methoxy)~1.37 Å
O-CH3 (methoxy)~1.43 Å
C=C (furan ring)~1.36 Å
Bond AngleC-C-Br~120.5°
C-C-O (methoxy)~116.2°
C-O-C (methoxy)~118.1°
Note: These values are illustrative, based on typical parameters for similar structures, as specific experimental data for this exact molecule is not available.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net For this compound, docking studies are crucial for identifying potential biological targets and elucidating the molecular basis of its hypothetical bioactivity. researchgate.net Research on analogous benzofuran derivatives has shown their potential to interact with various enzymes and proteins involved in cancer and microbial diseases. researchgate.net

In a typical docking simulation, the optimized 3D structure of this compound is placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on factors like binding energy and intermolecular interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds—the latter being particularly relevant due to the bromine atom. For example, the methoxy group's oxygen could act as a hydrogen bond acceptor, while the benzofuran ring system could form pi-stacking interactions with aromatic amino acid residues in the protein's active site.

Potential protein targets for benzofuran derivatives, as identified in studies on similar compounds, include tubulin, various kinases, and bacterial enzymes like dihydrofolate reductase. researchgate.nettandfonline.com Docking studies help prioritize which targets are most likely to bind to this compound, guiding future in vitro testing.

Target Protein (Example)Ligand (Analog)Binding Affinity (kcal/mol)Key Interacting Residues
TubulinMethoxy-substituted 2-benzoyl-benzofuran-7.5 to -8.5Cys241, Leu248, Ala316
CDK2Bromo-substituted oxindole-benzofuran hybrid-8.0 to -9.2Glu81, Leu83, Asp133
GSK-3βBromo-substituted oxindole-benzofuran hybrid-8.5 to -9.5Val135, Asp133
Note: This table is illustrative and based on data for analogous benzofuran hybrids to demonstrate the type of information obtained from molecular docking. tandfonline.commdpi.com

Quantum Chemical Studies

Quantum chemical studies delve deeper into the electronic properties of a molecule, explaining its stability, reactivity, and intermolecular behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, FMO analysis can predict its susceptibility to chemical reactions. The distribution of HOMO and LUMO densities across the molecule highlights the regions most likely to be involved in electron donation and acceptance, respectively. Global reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, can also be calculated from HOMO and LUMO energies. semanticscholar.org

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.0
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 4.5
Ionization Potential (I)≈ -EHOMO6.0 to 6.5
Electron Affinity (A)≈ -ELUMO1.5 to 2.0
Note: Values are representative for this class of compounds based on DFT calculations reported in the literature. semanticscholar.org

For this compound, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs of the methoxy group and the furan (B31954) ring into the aromatic system. It can also reveal interactions involving the bromine atom. This analysis helps explain the electronic effects of the substituents that are not fully captured by simple resonance structures. rsc.org

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (Omethoxy)π* (C5-C6)~20-25
LP (Ofuran)π* (C-Caromatic)~15-20
π (C5-C6)π* (C4-C9)~18-22
Note: This table provides illustrative examples of hyperconjugative interactions and their stabilization energies based on studies of similar aromatic systems. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. uni-muenchen.de It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. rsc.org

The MEP map is color-coded: red indicates regions of high electron density (negative electrostatic potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. rsc.org For this compound, the MEP map would likely show negative potential (red/yellow) around the furan and methoxy oxygen atoms, making them primary sites for hydrogen bonding and electrophilic attack. The regions around the hydrogen atoms would show positive potential (blue). rsc.org

In Silico Predictions of Molecular Behavior and Reactivity

In silico methods provide a comprehensive, predictive profile of a molecule's behavior before it is synthesized or tested in a lab. By integrating the findings from DFT, molecular docking, and quantum chemical studies, a holistic understanding of this compound's reactivity and potential biological interactions can be formed. mdpi.com

Theoretical Spectroscopic Calculations (e.g., NMR, UV-Vis) and Comparison with Experimental Data

The synergistic use of computational and experimental spectroscopic techniques is pivotal in the structural elucidation and electronic characterization of novel organic molecules. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer a powerful means to predict spectroscopic parameters. These predicted values, when compared with experimental data, provide a robust validation of the compound's structure and offer deeper insights into its electronic properties.

While a dedicated, comprehensive study comparing the theoretical and experimental spectra of this compound is not extensively documented in the accessible literature, the methodologies for such analyses are well-established for related benzofuran derivatives. rsc.orgingentaconnect.comnih.gov This section, therefore, outlines the standard computational approaches and presents a representative comparison based on typical results for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts are commonly calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govacs.org The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for achieving high accuracy. rsc.orgmdpi.com Calculations are typically performed on the optimized geometry of the molecule in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to mimic experimental conditions.

A comparison between hypothetical experimental data and calculated chemical shifts for this compound would likely reveal a strong linear correlation, as has been demonstrated for other substituted benzofurans. rsc.org Discrepancies between theoretical and experimental values are generally small and can be attributed to factors such as the specific functional and basis set used, and the simplified representation of solvent effects in the computational model.

Table 1: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

ProtonHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)
H-27.657.60
H-36.786.75
H-47.307.25
H-57.157.10
OCH₃3.953.90

Table 2: Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

CarbonHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)
C-2145.2144.8
C-3107.5107.1
C-3a128.9128.5
C-4115.8115.4
C-5125.1124.7
C-6148.3147.9
C-7102.6102.2
C-7a150.4150.0
OCH₃56.456.0

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical UV-Vis absorption spectra are typically calculated using TD-DFT methods. researchgate.netrespectprogram.org These calculations provide information on the electronic transition energies (λ_max) and oscillator strengths (f), which correspond to the absorption maxima and intensities in the experimental spectrum. The choice of solvent in the calculation is critical, as solvatochromic effects can significantly shift absorption bands.

For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the benzofuran chromophore. TD-DFT calculations would likely predict the main electronic transitions, such as π → π* transitions, with reasonable accuracy when compared to an experimental spectrum recorded in a solvent like ethanol (B145695) or cyclohexane. rsc.orgacs.org

Table 3: Comparison of Hypothetical Experimental and Calculated UV-Vis Absorption Data for this compound in Ethanol

ParameterHypothetical ExperimentalHypothetical Calculated (TD-DFT/B3LYP/6-311++G(d,p))
λ_max (nm)255, 298252, 295
Transition Typeπ → ππ → π

The close agreement typically observed in such comparative studies for related molecules underscores the predictive power of modern computational chemistry in spectroscopic analysis. ingentaconnect.com This integrated approach is invaluable for confirming the identity of synthesized compounds and for understanding the relationship between their structure and electronic properties.

Reaction Mechanisms and Chemical Reactivity of 7 Bromo 6 Methoxy 1 Benzofuran

Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic substitution. rsc.org For the parent benzofuran molecule, these reactions occur almost exclusively at the C-2 position of the furan (B31954) ring. rsc.orgstackexchange.com This preference is due to the superior stabilization of the cationic intermediate (a sigma complex) formed upon attack at C-2, which is analogous to a stable benzyl (B1604629) carbocation. stackexchange.com

In 7-Bromo-6-methoxy-1-benzofuran, the substituents on the benzene (B151609) ring further modulate this reactivity. The 6-methoxy group is a strong activating group that donates electron density through resonance, while the 7-bromo group is a deactivating group due to its inductive electron withdrawal. However, both groups direct incoming electrophiles to the positions ortho and para to themselves.

Considering the directing effects:

The furan ring's intrinsic reactivity strongly favors substitution at C-2.

The powerful activating effect of the 6-methoxy group enhances the electron density of the benzene ring, particularly at the C-5 position (ortho) and C-7 position (para, already occupied).

The 7-bromo group directs to the C-5 position (ortho).

Therefore, electrophilic attack is most likely to occur at either the C-2 position of the furan ring or the C-5 position of the benzene ring. The precise outcome often depends on the specific electrophile and reaction conditions. For instance, in a closely related compound, 1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one, bromination with N-bromosuccinimide (NBS) occurs specifically at the C-5 position, demonstrating the powerful directing influence of the methoxy (B1213986) group on the benzene ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position Activating/Deactivating Influences Predicted Reactivity
C-2 Inherently favored position for electrophilic attack on benzofurans. rsc.orgstackexchange.com Highly Favorable
C-3 Generally disfavored compared to C-2. rsc.org Unlikely
C-4 Meta to the methoxy group, ortho to the bromo group. Possible, but less favored

| C-5 | Ortho to both the methoxy and bromo groups, making it a highly activated and directed position. | Highly Favorable |

Nucleophilic Reactions Involving the Bromine and Methoxy Substituents

The substituents on the benzene ring of this compound provide key sites for nucleophilic reactions.

The carbon-bromine bond at the C-7 position is the most significant site for nucleophilic attack, primarily through transition-metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in reactions such as Suzuki-Miyaura, Sonogashira, Negishi, and Kumada couplings. thieme-connect.comsmolecule.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, making this compound a valuable intermediate for synthesizing more complex, polysubstituted benzofurans. thieme-connect.comsmolecule.com The bromine atom at C-6 in a related dihydroisobenzofuran, for example, can be readily replaced by various nucleophiles like amines and alkoxides. smolecule.com

The 6-methoxy group is generally a poor leaving group for direct nucleophilic aromatic substitution. However, it can be cleaved under strong acidic or specific demethylating conditions (e.g., using BBr₃) to yield the corresponding 6-hydroxy-7-bromo-1-benzofuran. This phenolic derivative can then participate in further reactions, such as etherification. The methoxy group can also be converted into a better leaving group, such as a triflate, to facilitate cross-coupling reactions. nih.gov

Table 2: Nucleophilic Reactivity of Substituents

Substituent Position Type of Reaction Potential Products
Bromo C-7 Palladium-catalyzed cross-coupling (e.g., Suzuki). thieme-connect.comsmolecule.com 7-Aryl, 7-alkenyl, or 7-alkynyl benzofuran derivatives.
Bromo C-7 Nucleophilic Aromatic Substitution (SNAr) (if activated). 7-Amino, 7-alkoxy, or 7-thioether derivatives.

| Methoxy | C-6 | Ether cleavage (Demethylation). | 7-Bromo-1-benzofuran-6-ol. |

Cyclization and Rearrangement Pathways

This compound can serve as a precursor in various cyclization and rearrangement reactions to form more complex heterocyclic systems.

Cyclization Reactions: The C-7 bromo substituent is a key handle for initiating intramolecular cyclization. By first performing a cross-coupling reaction to introduce a side chain with a suitable functional group, subsequent ring closure can be achieved. For example, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl group at C-7, which could then undergo intramolecular cyclization to form a new fused ring. Numerous strategies exist for forming benzofuran rings via cyclization, and these principles can be extended to build upon the existing this compound core. mdpi.comjocpr.com

Rearrangement Pathways: The benzofuran scaffold can participate in sigmatropic rearrangements. A notable example is the Claisen rearrangement, which is used in the synthesis of 7-allylbenzofurans from o-allyloxyethynylbenzene precursors. jocpr.com While this is a synthetic route to a benzofuran, it highlights the potential for rearrangements involving substituents placed on the ring. More advanced methods, such as a charge-accelerated rsc.orgrsc.org-sigmatropic rearrangement followed by substituent migration, have been used to create highly substituted benzofurans. rsc.org Additionally, rearrangements of related heterocyclic systems, such as the conversion of coumarins to benzofurans (Perkin rearrangement) or benzopyrans to benzofurans, have been documented. mdpi.com

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: The predictability of reaction sites (regioselectivity) is a critical aspect of the chemistry of this compound.

Electrophilic Substitution: As discussed in section 5.1, a high degree of regioselectivity is expected, favoring attack at the C-2 or C-5 positions. rsc.orgstackexchange.com

Metal-Catalyzed Cross-Coupling: In polyhalogenated benzofurans, palladium-catalyzed reactions often show excellent regioselectivity. The bromine at the C-2 position is typically the most reactive, followed by those on the benzene ring. thieme-connect.com In this compound, the single bromine at C-7 provides a specific site for functionalization.

Directed Ortho-Metalation: The methoxy group at C-6 could potentially direct lithiation to the C-5 position, allowing for the introduction of an electrophile at that site without displacing the C-7 bromine.

Stereoselectivity: While this compound itself is achiral, stereoselective transformations can be induced by introducing appropriate functional groups or by using chiral reagents.

Dearomatization Reactions: The benzofuran ring can undergo dearomative cycloadditions. For example, a (3+2) cycloaddition with dithioallyl cations has been shown to proceed with excellent stereoselectivity for benzofuran substrates, leading to the formation of complex tricyclic structures. acs.org

Formation of Dihydrobenzofurans: If the double bond of the furan ring is reduced or participates in an addition reaction, chiral centers can be created at C-2 and C-3. Intramolecular aldol (B89426) reactions involving benzofuran precursors have been used to synthesize cis-substituted dihydrobenzofurans stereoselectively. scirp.org The steric and electronic properties of the 6-methoxy and 7-bromo groups would influence the facial selectivity of such additions, guiding the stereochemical outcome.

Asymmetric Catalysis: The use of chiral catalysts can achieve high stereoselectivity. For instance, asymmetric Michael additions of substituted benzofuran-2(3H)-ones to nitroolefins have been developed using chiral organocatalysts, yielding products with high diastereoselectivity and enantioselectivity. rsc.org

Applications of 7 Bromo 6 Methoxy 1 Benzofuran in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The benzofuran (B130515) core is a prevalent scaffold in a multitude of natural products and pharmacologically active molecules. rsc.orgrsc.org Consequently, 7-Bromo-6-methoxy-1-benzofuran is a valuable intermediate for synthetic chemists. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. rsc.org

Research has demonstrated that benzofuran derivatives are integral to the synthesis of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comrsc.orgnih.gov The synthesis of these complex molecules often relies on the functionalization of a pre-existing benzofuran core. For instance, the synthesis of various natural products containing the benzofuran moiety has been achieved through multi-step sequences where substituted benzofurans are key starting materials or intermediates. rsc.org The high reactivity of brominated benzofurans makes them ideal precursors for creating libraries of compounds for drug discovery and development. ekb.eg

Studies on related benzofuran structures highlight the importance of substituent positioning on biological efficacy. For example, research has shown that having a methoxy (B1213986) group at the C-6 position can lead to higher potency in certain bioactive compounds compared to when it is at the C-7 position. mdpi.com This underscores the utility of specifically substituted building blocks like this compound in targeted synthesis.

Table 1: Examples of Complex Molecules Synthesized from Benzofuran Scaffolds

Target Molecule Class Synthetic Strategy Relevance of Precursor
Natural Products Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira) followed by cyclization. rsc.org Bromo-substituted benzofurans serve as key coupling partners.
Bioactive Heterocycles Condensation reactions and cyclizations starting from functionalized benzofurans. ekb.eg The benzofuran core acts as the foundational structure for building fused heterocyclic systems.
Anticancer Agents Modification of the benzofuran ring system to create derivatives with enhanced antiproliferative activity. mdpi.comnih.gov The specific substitution pattern on the benzofuran influences biological activity.

Precursor for Advanced Functional Materials

The unique electronic and photophysical properties of the benzofuran ring system make it an attractive component for the creation of advanced functional materials. researchgate.net The this compound derivative can be used as a monomer or precursor in the synthesis of polymers and other materials with tailored optical and electronic characteristics. bldpharm.com

Benzofuran derivatives have gained attention in the field of materials science for their application in organic electronics. researchgate.net They are particularly noted for their electrochemical behavior and thermal stability. researchgate.net Research has shown that molecules incorporating the benzofuran structure can act as effective hole-transporting materials, a critical component in Organic Light-Emitting Diodes (OLEDs). researchgate.net The ability to functionalize the benzofuran core allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge injection and transport in electronic devices. Commercial suppliers list this compound and its isomers under categories for OLED materials, indicating their role as building blocks in this technological area. bldpharm.combldpharm.com

Many benzofuran derivatives exhibit significant fluorescence, making them suitable for applications as fluorescent probes, sensors, and emitters in various optical devices. rsc.orgresearchgate.net The emission properties can be tuned by altering the substituents on the benzofuran ring. The synthesis of complex heterocyclic systems based on benzofuran has yielded compounds with characteristic fluorescence under UV light. mdpi.com This intrinsic property is being explored for the development of fluorescent sensors for detecting specific analytes. rsc.org The combination of the electron-donating methoxy group and the heavy bromine atom in this compound can influence the photophysical properties, including quantum yield and fluorescence lifetime, making it a potentially useful precursor for specialized fluorescent materials.

The chromophoric nature of the benzofuran system, characterized by its absorption and fluorescence properties, suggests its potential use as a scaffold for dyes and pigments. researchgate.net While direct evidence for the use of this compound in commercial textile dyes is not prominent in the reviewed literature, the fundamental characteristics of related compounds support this application. For example, other bromo-substituted aromatic compounds, such as 6-Bromo Anthrapyridone, are used as intermediates in the synthesis of commercial solvent dyes. environmentclearance.nic.in Historically, the famous Tyrian purple dye is derived from bromo-substituted indole (B1671886) precursors, a heterocyclic system structurally related to benzofuran. researchgate.net

Furthermore, heterocyclic compounds like coumarins, which share structural similarities with benzofurans, are well-known fluorescent dyes used in textiles. researchgate.net The synthesis of novel azo dyes for textiles often involves heterocyclic coupling components to achieve desired colors and fastness properties on fabrics like wool and silk. researchgate.net Given that this compound possesses a reactive site for chemical elaboration and is part of a class of compounds known for strong light absorption and emission, it represents a viable precursor for the synthesis of novel dyes for textile and other applications.

Table 2: Summary of Functional Material Applications

Application Area Key Property Role of this compound Supporting Evidence
Organic-Electronic Materials Hole-transport capabilities, thermal stability. researchgate.net Precursor for hole-transporting layers in OLEDs. Benzofuran derivatives used as hole-transporting materials; listed for sale as an OLED material. researchgate.netbldpharm.com
Fluorescent Materials Intrinsic fluorescence, tunable emission. researchgate.net Building block for fluorescent sensors and emitters. Benzofurans are known for significant fluorescence and use as sensors. rsc.orgresearchgate.netmdpi.com

| Dyes and Pigments | Chromophoric and fluorescent nature. | Potential scaffold for novel synthetic dyes. | Related bromo-aromatics and heterocycles (coumarins) are used in dye synthesis. environmentclearance.nic.inresearchgate.netresearchgate.net |

Molecular Mechanisms of Biological Activity of Benzofuran Derivatives Excluding Clinical Data

Protein Interaction Mechanisms (e.g., Bovine Serum Albumin (BSA), serum albumins)

The interaction of benzofuran (B130515) derivatives with serum albumins, such as Bovine Serum Albumin (BSA), is a crucial area of study, as these proteins are major transporters of various molecules in the bloodstream. encyclopedia.pubmdpi.com Understanding this interaction is vital for the potential use of serum albumins as delivery systems for benzofuran-based therapeutic agents. mdpi.comnih.gov

Studies on 4-nitrophenyl-functionalized benzofuran and benzodifuran derivatives have provided insights into these interactions. encyclopedia.pubmdpi.com Fluorescence spectroscopy has been a key technique in these investigations. When excited at 280 nm, BSA typically shows a strong emission band at 347 nm. mdpi.com The addition of benzofuran derivatives leads to a quenching of this fluorescence, indicating an interaction between the ligand and the protein. encyclopedia.pubmdpi.com This interaction is associated with a high affinity, with dissociation constants (kD) often in the nanomolar range. encyclopedia.pubmdpi.com For instance, a benzomonofuran derivative (BF1) showed a higher affinity for BSA (kD = 28.4 ± 10.1 nM) compared to a benzodifuran derivative (BDF1) (kD = 142.4 ± 64.6 nM). mdpi.com

The binding of these derivatives can also induce conformational changes in the protein. Circular Dichroism (CD) spectroscopy has shown that benzofuran derivatives can alter the secondary structure of BSA. nih.govresearchgate.net For example, the benzomonofuran derivative BF1 was found to increase the thermal stability of BSA by about 3°C, a change not observed with the benzodifuran BDF1. mdpi.com Molecular docking studies suggest that these differences in interaction and effect on protein stability are related to how the ligands bind. BF1 is predicted to be housed within the interior of the protein structure, while BDF1 is thought to bind to the surface with lower affinity. nih.gov These findings underscore the ability of benzofurans to bind to serum albumins, which could function as carriers for these bioactive molecules in potential therapeutic applications. mdpi.comnih.gov

Table 1: Interaction of Benzofuran Derivatives with Bovine Serum Albumin (BSA)

CompoundDissociation Constant (kD)Effect on BSA Thermal Stability (ΔTm)Predicted Binding Location
BF1 (benzomonofuran)28.4 ± 10.1 nM> 3 °CInterior of protein
BDF1 (benzodifuran)142.4 ± 64.6 nM-0.8 °CProtein surface

Interference with Amyloid Peptide Aggregation Pathways

A series of benzofuran derivatives have been identified as inhibitors of fibril formation in the beta-amyloid peptide, a key process in the pathology of Alzheimer's disease. nih.govportlandpress.com The inhibitory activity of these compounds appears to be directly linked to their ability to bind to the beta-amyloid peptide. nih.govportlandpress.com

The mechanism of inhibition is thought to involve the binding of the benzofuran derivative to a specific recognition site on the beta-amyloid molecule. nih.govportlandpress.com This binding interferes with the peptide's ability to self-aggregate and form fibrils. nih.govportlandpress.com Interestingly, studies have shown a strong correlation between the ability of benzofurans to inhibit fibril formation and their binding affinity to beta-amyloid. nih.govportlandpress.com It has also been suggested that non-benzofuran inhibitors of this process may not bind to the same site, indicating a specific interaction for the benzofuran scaffold. nih.govportlandpress.com

Further research has led to the development of orally active and blood-brain-barrier-permeable benzofuran analogues with potent anti-aggregation activity. acs.org One such compound, MDR-1339, not only restored cellular viability from Aβ-induced cytotoxicity but also improved learning and memory in animal models by reducing Aβ aggregates in the brain. acs.org This highlights the potential of benzofuran derivatives as a novel scaffold for developing inhibitors of amyloid-β aggregation. acs.org Additionally, novel 3-aminobenzofuran derivatives have been shown to inhibit both self-induced and AChE-induced Aβ aggregation. frontiersin.org

Enzyme Inhibition Studies

Benzofuran derivatives have been extensively studied for their ability to inhibit various enzymes, which is a key mechanism for their diverse biological activities.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. frontiersin.orgtandfonline.com Several benzofuran derivatives have shown potential as AChE inhibitors. tandfonline.comtandfonline.com

Studies on natural and semi-synthetic benzofuran derivatives have revealed that their inhibitory activity is influenced by their substitution pattern. tandfonline.comtandfonline.com For instance, kellin derivatives, which bear an additional methoxyl group, exhibit greater AChE inhibition than the analogous visnagin (B192663) derivatives. tandfonline.comtandfonline.com This suggests that the presence of a methoxy (B1213986) group can enhance the inhibitory potency. The most potent compound in one study, kellin, had an IC50 of 102.4 ± 5.72 µM. tandfonline.com In silico studies have supported these in vitro findings, showing that compounds with additional hydrophobic groups tend to have more potent activity. tandfonline.comtandfonline.com

A novel series of 3-aminobenzofuran derivatives were designed as multifunctional agents targeting both acetylcholinesterase and butyrylcholinesterase (BuChE). frontiersin.org One derivative, compound 5f, which contains a 2-fluorobenzyl moiety, demonstrated the most potent inhibitory activity. frontiersin.org Kinetic studies revealed that this compound acts as a mixed-type inhibitor of AChE. frontiersin.org

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzofuran Derivatives

CompoundIC50 (µM)
Kellin 102.4 ± 5.72
Compound 20 (2-arylbenzofuran) 0.086 ± 0.01
Donepezil (Reference) 0.085 ± 0.01

Chorismate mutase (CM) is an enzyme found in bacteria, fungi, and plants, making it a potential target for antimicrobial agents. acs.orgnih.gov Structurally, 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinones have been designed and evaluated as inhibitors of Mycobacterium tuberculosis chorismate mutase (MtbCM). nih.govrsc.org

In silico docking studies of these compounds showed that they bind at the interface site of MtbCM. nih.govrsc.org The most effective molecules formed a strong hydrogen bond with the ILE67 residue of the B chain of the enzyme, in addition to several hydrophobic interactions. nih.govrsc.org In vitro testing confirmed the inhibitory activity of these compounds, with some derivatives showing 64–65% inhibition at a concentration of 30 μM. acs.orgnih.gov Structure-activity relationship (SAR) studies indicated that the benzotriazinone series was generally more effective than the pyrazolotriazinone series. nih.govrsc.org

Table 3: In Vitro Chorismate Mutase (CM) Inhibition by Benzofuran Derivatives

Compound% Inhibition at 30 µM
3h 64-65
3i 64-65
3m 64-65

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens and is a major target for the treatment of hormone-dependent breast cancer. acs.orgtandfonline.com Several benzofuran derivatives have been identified as potent aromatase inhibitors. acs.orgnih.gov

Specifically, 6-methoxy- and 6-hydroxy-substituted benzofuran derivatives have demonstrated significant inhibitory activity against human placental aromatase, with IC50 values ranging from 0.01 to 1.46 µM. acs.org This activity is comparable to or greater than the reference compound Arimidex (IC50 = 0.6 µM). acs.org The pyridine (B92270) benzofuran 4a, which contains a 4-fluorophenyl group, was particularly promising with an IC50 of 44 nM. acs.org The mechanism of inhibition involves the coordination of a heterocyclic nitrogen atom's lone pair of electrons with the Fe3+ of the heme group in the enzyme's active site. acs.orgtandfonline.com

The addition of a methyl group at the 3rd position of the benzofuran ring in certain benzofuran ketone sulfamates has been shown to induce dual aromatase and steroid sulfatase (STS) inhibitory activities. rsc.org For example, the 4-methoxy derivative 19e showed an aromatase IC50 of 35 nM and an STS IC50 of 164 nM. rsc.org

Table 4: Aromatase (CYP19A1) Inhibitory Activity of Selected Benzofuran Derivatives

CompoundSubstitutionIC50 (nM)
4a 4-fluorophenyl, pyridine44
19e 4-methoxy, ketone sulfamate35
Arimidex (Reference) -600

The urokinase-type plasminogen activator (uPA) system is involved in cancer invasion and metastasis, making it a target for anti-cancer therapies. nih.govnih.gov Amiloride (B1667095), a known diuretic, also exhibits moderate uPA inhibition. nih.gov This has led to the development of amiloride analogs, including benzofuran derivatives, as more potent uPA inhibitors. nih.gov

A series of 6-N,N-(hexamethylene) amiloride (6-HMA) derivatives were synthesized, incorporating a benzofuran group. nih.gov The addition of the benzofuran moiety to 6-HMA resulted in a compound with higher potency (Ki = 183 nM). nih.gov Further modification, such as the addition of a fluorine atom at position 4 of the 2-benzofuranyl group, led to a two-fold increase in potency (Ki = 88 nM) and inhibitory activity (IC50 = 0.43 μM). nih.gov X-ray co-crystal structures have revealed that the increased potency of these derivatives is due to the enhanced occupancy of the S1β subsite of uPA by the appended 6-substituents. nih.gov

Table 5: Urokinase-Type Plasminogen Activator (uPA) Inhibitory Activity of Benzofuran-Amiloride Derivatives

CompoundModificationKi (nM)IC50 (µM)
6-HMA-benzofuran Benzofuran group added to 6-HMA183-
Compound 5 4-fluoro-2-benzofuranyl group880.43
Amiloride (Reference) -7000-

Modulatory Effects on Cellular Processes (in vitro cell lines)

Benzofuran derivatives, particularly those with halogen and methoxy substitutions, have been shown to exert significant effects on various cellular processes in laboratory-grown cell lines. These effects are foundational to their potential as subjects of further scientific investigation.

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which benzofuran derivatives exhibit cytotoxic activity against cancer cells is through the induction of apoptosis, or programmed cell death. Research has shown that brominated benzofuran derivatives can trigger this process in various cancer cell lines. For instance, studies have confirmed the proapoptotic properties of certain brominated and methoxylated benzofuran compounds in chronic myelogenous leukemia (K562) cells. researchgate.netnih.gov The Annexin V-FITC test, a common method for detecting apoptosis, revealed that specific brominated derivatives induce apoptosis in these cells. researchgate.netnih.gov

This induction of apoptosis is often mediated through multiple pathways. Evidence suggests that these compounds can activate both the receptor-mediated (extrinsic) and the mitochondrial (intrinsic) apoptotic pathways in cancer cells. mdpi.com The process can involve the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade. The activation of key executioner enzymes, such as caspases 3 and 7, is a hallmark of this process and has been observed in cells treated with these derivatives. researchgate.netnih.govmdpi.com For example, research on derivatives like methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has demonstrated stronger proapoptotic properties compared to its less substituted counterparts. mdpi.com

The cytotoxic effects of various benzofuran derivatives have been evaluated across a range of cancer cell lines, as detailed in the table below.

Cell LineCancer TypeCompound TypeObserved Effect
K562Chronic Myelogenous LeukemiaBrominated benzofuran derivativesInduction of apoptosis. researchgate.netnih.gov
MOLT-4T-cell Acute Lymphoblastic LeukemiaBromoalkyl and bromoacetyl benzofuransInduction of apoptosis. researchgate.net
HepG2Liver CarcinomaMethyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateSignificant cytotoxic and proapoptotic activity. mdpi.comnih.gov
A549Lung CarcinomaHalogenated benzofuran derivativesSignificant cytotoxic activity. mdpi.comnih.gov
SW620Colon AdenocarcinomaBrominated benzofuran derivativesCytotoxic effects observed. researchgate.net
PC3Prostate CancerBrominated benzofuran derivativesCytotoxic effects observed. researchgate.net

Modulation of Reactive Oxygen Species (ROS) Levels

Halogenated benzofuran derivatives have been shown to act as pro-oxidant agents, increasing the intracellular levels of Reactive Oxygen Species (ROS). researchgate.netnih.govmdpi.com This elevation in ROS can disrupt the normal redox balance within cancer cells, leading to oxidative stress, cellular damage, and ultimately, apoptosis or necrosis. mdpi.com

For example, studies on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (a compound with both bromine and methoxy groups) demonstrated that it has stronger pro-oxidative effects than related compounds lacking these specific substitutions. mdpi.com In HepG2 liver cancer cells, this compound caused a nine-fold increase in thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation which is a consequence of high ROS levels. mdpi.com Time-dependent studies in K562 leukemia cells also showed that certain brominated derivatives increase ROS levels, particularly after 12 hours of incubation. researchgate.netnih.gov This elevated ROS concentration is believed to contribute to the depolarization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway. nih.gov

Inhibition of Proinflammatory Interleukin-6 (IL-6)

Certain benzofuran derivatives have demonstrated the ability to inhibit the secretion of the proinflammatory cytokine Interleukin-6 (IL-6). researchgate.netnih.govmdpi.comnih.gov IL-6 is involved in various cellular processes, including inflammation and cancer cell proliferation, making it a significant target in oncology research.

Tubulin as a Molecular Target

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer agents because of its crucial role in cell division, migration, and shape. nih.gov Several benzofuran derivatives have been identified as tubulin polymerization inhibitors, interacting with the colchicine (B1669291) binding site on β-tubulin. nih.govmdpi.comnih.gov By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis. mdpi.comnih.gov

While some halogenated benzofurans have shown minimal effect on tubulin polymerization, others, particularly those with specific substitution patterns, have demonstrated significant inhibitory activity. mdpi.comnih.govmdpi.com Molecular docking studies have been used to model the interaction between benzofuran derivatives and the colchicine binding site of tubulin. researchgate.netmdpi.commdpi.com These studies suggest that the benzofuran scaffold can orient itself within the binding pocket, with substituents like methoxy groups potentially forming key interactions. mdpi.com For example, a series of benzo[b]furans were designed as tubulin polymerization inhibitors, with their potency being significantly improved through structural modifications that introduced a conformational bias and an additional hydrogen bond donor to the pharmacophore. nih.gov

Structure-Activity Relationship (SAR) Studies for Halogenated and Methoxylated Benzofurans

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. Structure-Activity Relationship (SAR) studies help to elucidate the impact of these chemical modifications.

Impact of Bromine Substitution on Molecular Interactions and Bioactivity

The introduction of halogen atoms, particularly bromine, into the benzofuran ring system has been consistently shown to enhance cytotoxic and anticancer activities. mdpi.commdpi.comsemanticscholar.org This increased potency is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen atom and a nucleophilic site on a biological macromolecule, thereby improving binding affinity. mdpi.com

SAR analyses have revealed several key findings:

Enhanced Cytotoxicity : The presence of bromine, especially when attached to a methyl or acetyl group on the benzofuran system, has been found to increase the cytotoxicity of the compounds. researchgate.netsemanticscholar.org Bromoalkyl and bromoacetyl derivatives of benzofurans often exhibit the highest cytotoxicity. researchgate.net

Position is Key : The location of the halogen substituent is a critical factor in determining the cytotoxic activity of the benzofuran derivative. mdpi.com

Interaction with Methoxy Groups : The combination of bromine and methoxy groups can have a synergistic effect on biological properties. Studies comparing related compounds have shown that a derivative with both bromine and a methoxy group exhibited stronger pro-oxidative and proapoptotic properties than a chlorinated analogue. mdpi.comnih.gov

Antimicrobial Activity : The introduction of a halogen into the benzofuran structure is also linked to the appearance of antimicrobial activity, which is often absent in the unsubstituted parent compounds. nih.gov

The table below summarizes the influence of bromine substitution on the activity of benzofuran derivatives.

Compound ClassKey Structural FeatureImpact on BioactivityReference
Bromoalkyl/bromoacetyl benzofuransBromine on an alkyl or acetyl substituentExhibit the highest cytotoxicity. researchgate.net
General Halogenated BenzofuransBromine, chlorine, or fluorine on the ringSignificant increase in anticancer activities, likely due to halogen bonding. mdpi.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylatePresence of both bromine and a methoxy groupStronger pro-oxidative and proapoptotic properties compared to chlorinated analogue. mdpi.com
Halogenated Benzofuran EstersHalogen in the aromatic ringShowed antifungal activity, which was absent in non-halogenated versions. nih.gov

Role of Methoxy Group in Bioactivity and Selectivity

The introduction of a methoxy (-OCH₃) group onto the benzofuran scaffold is a critical structural modification that significantly influences the biological activity and selectivity of its derivatives. The position and presence of this electron-donating group can profoundly impact various pharmacological properties, including anticancer and monoamine oxidase (MAO) inhibitory activities, by altering the molecule's electronic environment, lipophilicity, and potential for hydrogen bonding.

Research into the structure-activity relationships (SAR) of benzofuran derivatives has consistently highlighted the importance of the methoxy substituent. Studies have shown that the placement of the methoxy group on the benzene (B151609) ring of the benzofuran system is directly correlated with the compound's bioactivity. mdpi.comrsc.org

For instance, in the evaluation of 2-alkoxycarbonyl derivatives for antiproliferative activity, the highest potency was observed when the methoxy group was located at the C-6 position. mdpi.com This finding is corroborated by other studies on different series of benzofuran derivatives, where the presence of a 6-methoxy group was found to be essential for high antiproliferative activity against various cancer cell lines. rsc.org Conversely, derivatives with the methoxy group at the C-4 position exhibited the least inhibitory activity, and the complete absence of a methoxy substituent led to a notable decrease in potency. mdpi.comrsc.org

The enhancing effect of the methoxy group is not limited to a specific position. The introduction of a methoxy group at C-7 has also been shown to confer significant biological effects. For example, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated notable antioxidant activity. rsc.org Furthermore, the combination of a methoxy group with other substituents, such as a bromine atom, can lead to potent cytotoxic compounds. mdpi.comresearchgate.net

In the context of enzyme inhibition, the position of methoxy groups plays a crucial role in determining both the potency and selectivity of benzofuran derivatives as MAO inhibitors. A study on 2-phenylbenzofurans revealed that the number and position of methoxyl groups on the 2-phenyl ring significantly influence the inhibitory activity against MAO-A and MAO-B. bohrium.com For example, 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as a potent and reversible MAO-B inhibitor. bohrium.com

The following tables summarize key research findings on the influence of the methoxy group on the bioactivity of benzofuran derivatives.

Table 1: Influence of Methoxy Group Position on Antiproliferative Activity

Compound Series Methoxy Group Position Observed Activity Reference
2-Alkoxycarbonylbenzofurans C-6 Highest antiproliferative activity (IC₅₀ values from 0.3 to 27 nM for one derivative) mdpi.com
2-Aryl[b]benzofurans C-6 Essential for high antiproliferative activity rsc.org
2-Alkoxycarbonylbenzofurans C-5 Significant enhancement of activity compared to unsubstituted analogues mdpi.com
Benzofuran derivatives C-4 Least inhibitory activity rsc.org

Table 2: Bioactivity of Methoxy-Substituted Benzofuran Derivatives

Compound Substitution Pattern Biological Activity Key Finding Reference
7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan 6-Methoxy, 7-Hydroxy Potent and selective antiproliferative agent Demonstrates the combined effect of methoxy and other groups. mdpi.com
2-(3-methoxyphenyl)-5-nitrobenzofuran Methoxy on 2-phenyl ring Potent and reversible MAO-B inhibitor (IC₅₀ = 0.024 µM) Methoxy position on the phenyl substituent dictates MAO-B selectivity. bohrium.com
7-nitro-2-phenylbenzofuran No methoxy group Potent and reversible MAO-A inhibitor (IC₅₀ = 0.168 µM) The absence of a methoxy group favors MAO-A inhibition in this series. bohrium.com
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide 7-Methoxy Moderate to appreciable antioxidant activity The methoxy group at C-7 contributes to antioxidant properties. rsc.org

These findings underscore the methoxy group as a key pharmacophore in the design of bioactive benzofuran derivatives. Its position on the benzofuran ring system allows for the fine-tuning of biological activity and selectivity, providing a valuable strategy for the development of novel therapeutic agents.

Future Perspectives and Emerging Research Avenues in 7 Bromo 6 Methoxy 1 Benzofuran Chemistry

Development of Novel and Efficient Synthetic Methodologies

Recent advancements include the use of one-step methods for the synthesis of benzofurans from readily available starting materials like phenols and α-haloketones. mdpi.com These methods often aim to overcome the limitations of older procedures, which may require harsh reaction conditions or expensive transition metals. mdpi.com The development of unique free-radical cyclization cascades and proton quantum tunneling techniques represents the cutting edge of benzofuran (B130515) synthesis, offering pathways to complex and polycyclic structures. rsc.orgresearchgate.net For instance, microwave-assisted synthesis has been shown to dramatically reduce reaction times for certain benzofuranone preparations.

Future efforts in this domain will likely focus on:

Catalyst Development: Exploring new and more robust catalysts, including metal-based and organocatalysts, to facilitate milder and more selective reactions.

Green Chemistry Approaches: Incorporating principles of green chemistry, such as the use of environmentally benign solvents and reagents, to create more sustainable synthetic routes.

Diversity-Oriented Synthesis: Designing synthetic pathways that allow for the rapid generation of a wide range of 7-Bromo-6-methoxy-1-benzofuran analogs with diverse substitution patterns for screening in various applications.

Exploration of New Applications in Advanced Materials Science

Beyond its established role in medicinal chemistry, the unique electronic and photophysical properties of the benzofuran scaffold are drawing interest in the field of advanced materials science. The inherent characteristics of the fused ring system, combined with the influence of substituents like the bromo and methoxy (B1213986) groups in this compound, make it a promising building block for novel materials.

Benzofuran derivatives have already shown potential in the development of:

Organic Electronics: The structural framework of benzofurans is being investigated for its utility in organic transistors and other electronic devices. rsc.org

Dyes and Polymers: The specific chemical structure of compounds like 7-Bromo-3-benzofuranone contributes to the creation of advanced polymers and dyes with desirable optical properties for various industrial applications.

Future research in this area is expected to delve into:

Organic Light-Emitting Diodes (OLEDs): Investigating the potential of this compound derivatives as components in OLEDs, leveraging their potential for tunable emission properties.

Sensors: Exploring the development of chemosensors based on the benzofuran scaffold, where interaction with specific analytes could induce a measurable change in optical or electronic properties.

Functional Polymers: Incorporating the this compound unit into polymer backbones to create materials with enhanced thermal stability, conductivity, or other specialized functions.

Advanced Computational Modeling and Simulation for Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in modern chemical research, and the study of this compound is no exception. Advanced computational modeling and simulation techniques are being employed to predict and understand the relationship between the molecule's structure and its various properties. semanticscholar.org

These computational approaches, such as Density Functional Theory (DFT), allow researchers to:

Predict Molecular Geometry and Electronic Properties: Calculate the optimal three-dimensional structure of the molecule and map its electron distribution, providing insights into its reactivity and potential interaction sites.

Simulate Spectroscopic Data: Theoretically predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds. semanticscholar.org

Investigate Reaction Mechanisms: Model the pathways of chemical reactions, helping to optimize reaction conditions and design more efficient synthetic routes.

Future directions in the computational modeling of this compound and its derivatives will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to correlate specific structural features with biological activity, thereby guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound derivatives with biological targets like enzymes and receptors to predict binding affinities and modes of action. researchgate.net

In Silico Screening: Utilizing computational methods to screen virtual libraries of benzofuran derivatives for potential activity against various targets, accelerating the discovery of new lead compounds.

Deeper Elucidation of Molecular Mechanisms of Biological Activity and Protein Interactions

While the biological potential of benzofuran derivatives is well-documented, a deeper understanding of the precise molecular mechanisms underlying their activity is crucial for the development of targeted and effective therapeutic agents. nih.govrsc.org For this compound and its analogs, research is increasingly focused on identifying their specific molecular targets and elucidating the intricate details of their interactions with proteins and other biomolecules. rsc.org

Studies have indicated that benzofuran derivatives can exert their biological effects through various mechanisms, including:

Enzyme Inhibition: Acting as inhibitors of key enzymes involved in disease processes. rsc.org For example, some benzofuran acylhydrazone scaffolds have been identified as potent inhibitors of histone lysine-specific demethylase 1 (LSD1), a therapeutic target in oncology. rsc.org

Interaction with DNA: Some derivatives may interact with DNA, potentially affecting replication and transcription.

Modulation of Signaling Pathways: Influencing cellular signaling pathways that regulate processes like cell proliferation and apoptosis. Research has shown that some bromoalkyl and bromoacetyl derivatives of benzofurans can induce apoptosis in cancer cells. researchgate.net

Future research in this area will aim to:

Identify Specific Protein Targets: Employing techniques like proteomics and chemical biology to pinpoint the direct protein binding partners of this compound derivatives.

Characterize Binding Interactions: Using biophysical methods such as X-ray crystallography and surface plasmon resonance to visualize and quantify the interactions between these compounds and their biological targets at the atomic level.

Unravel Downstream Effects: Investigating the downstream cellular consequences of target engagement to fully understand the compound's mechanism of action.

Design and Synthesis of Next-Generation Benzofuran Scaffolds for Chemical Biology Applications

Building upon the knowledge gained from synthetic, materials, and biological studies, the design and synthesis of next-generation benzofuran scaffolds represents a key future direction. nih.gov This involves the strategic modification of the this compound core to create novel molecules with enhanced properties and tailored functionalities for specific applications in chemical biology. nih.gov Chemical biology focuses on the development of small molecules to study and manipulate biological systems. nih.gov

The versatility of the benzofuran scaffold makes it an ideal starting point for creating chemical probes and potential therapeutic leads. nih.govmdpi.com The introduction of bromine at the 7-position and a methoxy group at the 6-position already provides a unique electronic and steric profile. Further modifications can be envisioned to optimize activity and selectivity.

Future efforts in this area will likely include:

Scaffold Diversification: Exploring a wider range of substituents at various positions on the benzofuran ring to expand the chemical space and discover new structure-activity relationships.

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities.

Development of Bioorthogonal Probes: Designing derivatives that can be used as chemical tools to study biological processes in living systems without interfering with native biochemical pathways.

Q & A

Q. What are effective synthetic strategies for 7-Bromo-6-methoxy-1-benzofuran?

A two-step approach is commonly employed: (i) synthesis of hydroxybenzofuran (HBF) precursors via condensation of dihydroxybenzaldehydes with triphenylphosphine and carbon tetrabromide (CBr₄) under controlled conditions , and (ii) regioselective bromination at the 7-position using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid). However, yields for 7-HBF derivatives are often low due to steric hindrance and competing side reactions; optimization of reaction temperature (0–5°C) and stoichiometric ratios (1:1.2 for CBr₄) can mitigate this .

Q. How can the structure of this compound be confirmed spectroscopically?

Key methods include:

  • ¹H/¹³C NMR : Methoxy protons appear as a singlet at δ ~3.8–4.0 ppm, while bromine-induced deshielding shifts aromatic protons downfield (δ 7.0–7.5 ppm). Coupling constants (e.g., J = 8.5 Hz for adjacent protons) confirm substitution patterns .
  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) resolve bond angles and torsional strain, critical for validating the benzofuran backbone and bromine/methoxy orientations .

Q. What are the stability considerations for this compound under experimental conditions?

The compound is sensitive to light and moisture due to the electron-rich benzofuran core. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. Degradation products (e.g., debrominated analogs) can be monitored via HPLC-MS with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of 6-methoxy-1-benzofuran precursors be addressed?

Computational tools (DFT at the B3LYP/6-31G* level) predict electrophilic aromatic substitution (EAS) reactivity, identifying the 7-position as most nucleophilic due to methoxy-directed para activation. Experimental validation via competitive bromination (using Br₂ in DCM) shows >80% selectivity for the 7-bromo product when electron-donating groups are present .

Q. What crystallographic challenges arise during refinement of this compound structures?

Disordered methoxy or bromine atoms require constrained refinement in SHELXL. High-resolution data (d-spacing < 0.8 Å) and TWIN/BASF commands resolve twinning artifacts. Residual density maps (e.g., Δρ < 0.5 eÅ⁻³) ensure accurate thermal parameter modeling .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Methoxy groups stabilize intermediates via resonance, but steric bulk at the 6-position necessitates bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) for efficient Pd-catalyzed arylations .

Q. Are there contradictions in reported synthetic yields for this compound derivatives?

Discrepancies arise from varying dihydroxybenzaldehyde precursors. For example, 2,3-dihydroxybenzaldehyde (precursor to 7-HBF) yields <30% due to competing oxidation, whereas 2,5-dihydroxybenzaldehyde (5-HBF precursor) achieves ~60% yield under identical conditions. GC-MS analysis of reaction mixtures identifies byproducts (e.g., quinones) that suppress target formation .

Methodological Recommendations

  • Synthetic Optimization : Use kinetic vs. thermodynamic control studies (via variable-temperature NMR) to isolate intermediates .
  • Computational Modeling : Combine Gaussian (for EAS reactivity) and AutoDock (for binding affinity predictions) to rationalize synthetic or biological activity data .
  • Data Reproducibility : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish overlapping signals in complex mixtures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-6-methoxy-1-benzofuran
Reactant of Route 2
7-Bromo-6-methoxy-1-benzofuran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.